4-(2-fluorophenyl)-3-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one
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Description
4-(2-fluorophenyl)-3-((1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H23FN6O2S and its molecular weight is 430.5. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Synthesis
- Research has led to the synthesis of structurally related compounds with detailed structural characterization through crystallization and single crystal diffraction. These compounds exhibit similar conformational properties, demonstrating the versatility of fluorophenyl and triazolone moieties in structural chemistry (Kariuki et al., 2021).
Antimicrobial Activities
- A variety of compounds including 1,2,4-triazol-3-one derivatives have been synthesized, showing good or moderate antimicrobial activities against several bacterial strains. This highlights their potential as antimicrobial agents (Demirbaş et al., 2010).
- Another study discovered unexpected synthesis and structural elucidation of a thiadiazol amino benzenesulfonic acid derivative with notable antimicrobial activity, comparable to standard antibiotics (Kariuki et al., 2022).
Antioxidant and Anticancer Potential
- Triazolothiadiazoles with antioxidant properties have been synthesized, demonstrating potential in inhibiting the growth of HepG2 cells, indicating their usefulness in anticancer therapy (Sunil et al., 2010).
Fungicide Activities
- Compounds containing fluorophenyl groups have been designed and synthesized, showing significant fungicide activity. This suggests their application in agricultural chemistry to develop new fungicides (Fan et al., 2010).
Properties
IUPAC Name |
4-(2-fluorophenyl)-3-[[1-(4-propylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2S/c1-2-5-15-18(30-25-22-15)19(28)26-10-8-13(9-11-26)12-17-23-24-20(29)27(17)16-7-4-3-6-14(16)21/h3-4,6-7,13H,2,5,8-12H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCSKQFACRFZAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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